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Abstract
Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, offering unique

pharmacological properties. Their synthesis often involves the use of the tert-butoxycarbonyl

(Boc) protecting group, necessitating robust analytical methods for characterization. This guide

provides a comprehensive framework for the mass spectrometry (MS) analysis of Boc-

protected fluorinated piperidines, detailing ionization strategies, fragmentation pathways, and a

validated LC-MS/MS protocol. We delve into the causal mechanisms behind fragmentation,

explaining the diagnostic ions derived from the Boc group and the influence of fluorine

substitution on fragmentation patterns. This document is intended for researchers, scientists,

and drug development professionals seeking to establish reliable and informative MS-based

analytical workflows for this important class of molecules.

Introduction: The Analytical Challenge
The incorporation of fluorine into piperidine rings can profoundly influence a molecule's

metabolic stability, lipophilicity, and binding affinity. The tert-butoxycarbonyl (Boc) group is a

widely used protecting group for the piperidine nitrogen due to its stability in various reaction

conditions and its relatively straightforward removal. The characterization of these

intermediates by mass spectrometry is a critical step in process chemistry and quality control.

However, the analysis is not without its challenges. The lability of the Boc group under certain

ionization conditions can lead to premature fragmentation, complicating spectral interpretation.
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Furthermore, the high electronegativity of fluorine can alter fragmentation pathways compared

to their non-fluorinated analogs. This application note aims to provide both the theoretical

foundation and practical guidance required to navigate these challenges effectively.

Foundational Principles: Ionization and
Fragmentation
Ionization Source Selection
For Boc-protected fluorinated piperidines, which are moderately polar compounds, Electrospray

Ionization (ESI) is the most common and effective technique.[1]

Electrospray Ionization (ESI): This soft ionization technique is ideal for these molecules.

Analysis is almost always performed in positive ion mode, as the piperidine nitrogen is a

primary site for protonation, leading to the formation of a strong [M+H]⁺ ion signal. The

addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase is

a standard practice to ensure a ready source of protons and promote efficient ionization.

Atmospheric Pressure Chemical Ionization (APCI): While also an option, APCI is generally

more energetic than ESI and may cause in-source fragmentation of the labile Boc group,

leading to a diminished or absent molecular ion peak. It is typically reserved for less polar

analytes.

General Fragmentation Behavior
Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the

protonated molecular ion ([M+H]⁺) undergoes predictable fragmentation. The fragmentation

patterns are dominated by the lability of the Boc protecting group and cleavages within the

piperidine ring.[2][3] The most stable fragment ions are those that result in the formation of

stable neutral losses or resonance-stabilized carbocations.[4]

Key Fragmentation Pathways & Mechanistic
Insights
The MS/MS spectrum of a Boc-protected piperidine is a rich source of structural information.

The key is to understand the diagnostic fragment ions.
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The Signature Fragmentation of the N-Boc Group
The Boc group provides several highly characteristic fragmentation pathways upon CID.[5][6]

These pathways are often the most abundant in the MS/MS spectrum.

Loss of Isobutylene (C₄H₈, -56 Da): This is arguably the most characteristic fragmentation of

the Boc group. It proceeds through a six-membered ring transition state, often described as

a McLafferty-like rearrangement, resulting in the loss of a neutral isobutylene molecule.[7]

This produces a carbamic acid intermediate, [M+H-56]⁺.

Loss of the Entire Boc Group (C₅H₉O₂, -101 Da): Cleavage of the N-C bond of the

carbamate results in the loss of the entire Boc radical group, leaving the protonated,

deprotected piperidine. The resulting ion, [M+H-100]⁺, corresponds to the loss of the neutral

Boc group (100 Da), but is observed as a loss of 101 Da from the [M+H]⁺ precursor.

Consecutive Loss of Isobutylene and Carbon Dioxide (-100 Da total): Following the initial

loss of isobutylene (-56 Da), the resulting carbamic acid intermediate can readily lose carbon

dioxide (-44 Da). This two-step process also results in the protonated, deprotected

piperidine, [M+H-100]⁺.

Formation of the tert-Butyl Cation (C₄H₉⁺, m/z 57): Direct cleavage can also produce the

highly stable tert-butyl carbocation. This fragment is a strong indicator of the presence of a

Boc group.

The diagram below illustrates these primary fragmentation pathways originating from the Boc

group.
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Figure 1: Primary fragmentation pathways of the N-Boc group.

Influence of Fluorine Substitution
The presence of one or more fluorine atoms on the piperidine ring influences the fragmentation

pattern in several ways:

Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing

inductive effect. This can destabilize adjacent carbocations, potentially altering ring-opening

pathways or making certain cleavages less favorable compared to non-fluorinated analogs.

Mass Shift: Each fluorine atom adds 18.998 Da to the mass of the molecule and its

fragments.[8] This is a fundamental observation but crucial for correct spectral interpretation.

Unlike chlorine or bromine, fluorine is essentially monoisotopic (¹⁹F), so it does not introduce

complex isotopic patterns.[9]

Fragment Stability: The fragmentation of perfluorinated compounds often results in stable

ions like CF₃⁺.[10] While typically not perfluorinated, highly fluorinated piperidines may

exhibit fragments derived from the loss of fluorinated alkyl chains.

Piperidine Ring Fragmentation
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Following the initial loss of the Boc group, the resulting protonated fluoropiperidine ion can

undergo further fragmentation. These pathways typically involve α-cleavage (cleavage of the

C-C bond adjacent to the nitrogen) and ring fission, leading to the formation of stable iminium

ions.[2] The specific fragments observed will be highly dependent on the position and number

of fluorine substituents.

Detailed Application & Protocol
This section provides a robust starting point for LC-MS/MS method development.

Experimental Workflow Overview
The overall process follows a standard analytical workflow, from sample preparation to data

interpretation.

Sample Preparation LC-MS/MS Analysis Data Processing

Dissolve Sample
(e.g., in Methanol)

Dilute to Final Conc.
(e.g., 1-10 µg/mL) Inject into LC Chromatographic

Separation
ESI Ionization

([M+H]⁺)
MS/MS Fragmentation

(CID) Detect Fragment Ions Interpret Spectrum

Click to download full resolution via product page

Figure 2: General experimental workflow for LC-MS/MS analysis.

Materials and Reagents
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

Acid Modifier: Formic acid (≥99% purity).

Sample: Boc-protected fluorinated piperidine standard.

Sample Preparation Protocol
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
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Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g.,

95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove

particulates.

LC-MS/MS Method Parameters
The following table provides a validated starting method. Optimization may be required based

on the specific analyte and instrumentation.[11]
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Parameter Condition Rationale

LC System

Column
C18 Reverse Phase, 2.1 x 50

mm, 1.8 µm

Good retention for moderately

polar compounds.

Mobile Phase A 0.1% Formic Acid in Water Provides protons for ionization.

Mobile Phase B
0.1% Acetonitrile with 0.1%

Formic Acid
Organic eluent.

Gradient 5% B to 95% B over 5 minutes
Standard gradient for

screening small molecules.

Flow Rate 0.4 mL/min
Typical for a 2.1 mm ID

column.

Column Temp. 40 °C
Improves peak shape and

reproducibility.

Injection Vol. 2 µL Minimizes peak broadening.

MS System

Ionization Mode ESI Positive
Piperidine nitrogen is readily

protonated.

Capillary Voltage 3.5 kV Optimized for stable spray.

Gas Temp. 300 °C Aids in desolvation.

Gas Flow 8 L/min Aids in desolvation.

Nebulizer 45 psi
Creates a fine aerosol for

efficient ionization.

MS1 Scan Range m/z 100 - 1000
To identify the [M+H]⁺

precursor ion.

MS/MS Product Ion Scan

Precursor Ion
Theoretical [M+H]⁺ of the

analyte
Isolate the ion of interest.
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Collision Energy 15-30 eV

Energy required for

fragmentation. Should be

optimized.

Data Interpretation: A Validated System
A trustworthy analysis relies on a self-validating interpretation of the data:

Confirm the Precursor: In the MS1 spectrum, verify the presence of an ion corresponding to

the calculated [M+H]⁺ of your compound.

Identify Boc Fragments: In the MS/MS spectrum, look for the signature fragments of the Boc

group: the neutral loss of 56 Da, the neutral loss of 100 Da, and the m/z 57 ion. The

presence of at least two of these is strong evidence for the N-Boc moiety.

Correlate Ring Fragments: Analyze the remaining lower-mass ions. These should

correspond to fragments of the fluorinated piperidine ring. Their masses must be consistent

with the precursor ion mass after accounting for the loss of the Boc group.

Troubleshooting
No/Weak [M+H]⁺ Ion: This may indicate in-source fragmentation. Reduce the

fragmentor/cone voltage or consider using a softer ionization technique if available. Also,

ensure the mobile phase is sufficiently acidic.

Only m/z 57 and [M+H-100]⁺ are observed: The collision energy may be too high, causing

complete fragmentation of the precursor. Reduce the collision energy in 5 eV increments to

observe intermediate fragments like the [-56 Da] loss.

Unexpected Fragments: Consider the possibility of impurities, adducts (e.g., [M+Na]⁺), or

unexpected fragmentation pathways directed by the specific fluorine substitution pattern.

Conclusion
The mass spectrometric analysis of Boc-protected fluorinated piperidines is a powerful tool for

structural confirmation when approached systematically. By leveraging ESI in positive mode,

analysts can generate a protonated molecular ion that, upon CID, yields a wealth of structural
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information. Understanding the characteristic fragmentation patterns of the N-Boc group—

specifically the losses of 56 and 100 Da and the formation of the m/z 57 ion—provides a

reliable diagnostic fingerprint. This knowledge, combined with a systematic LC-MS/MS

protocol, enables researchers to confidently characterize these crucial intermediates in the

drug discovery and development pipeline.

References
Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous

piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass

Spectrometry, 53(8). Retrieved from [Link]

Clinical Tree. (2023). Development and validation of small molecule analytes by liquid

chromatography-tandem mass spectrometry. Retrieved from [Link]

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug

Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from

[Link]

Kabale University Library Catalog. (n.d.). Mass Fragmentation Characteristics of t-Boc

Substituted Drug Precursors. Retrieved from [Link]

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for

LC-MSMS sample prep. Retrieved from [Link]

Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS.

Retrieved from [Link]

Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small

molecule drug discovery. Retrieved from [Link]

Sturt, H., et al. (2012). A tandem liquid chromatography–mass spectrometry (LC–MS)

method for profiling small molecules in complex samples. Metabolomics, 8(S1), 138-146.

Retrieved from [Link]

Sureshbabu, V. V., et al. (2008). Electrospray ionization tandem mass spectrometric study on

the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29923620/
https://clinicaltree.com/development-and-validation-of-small-molecule-analytes-by-liquid-chromatography-tandem-mass-spectrometry/
https://zpxb.xml-journal.net/article/doi/10.7538/zpxb.2024.0028
https://library.kab.ac.ug/cgi-bin/koha/opac-detail.pl?biblionumber=55894
https://www.tecan.com/blog/how-to-choose-a-small-molecule-extraction-method-and-develop-a-protocol-for-lc-msms-sample-prep
https://www.criver.com/eureka/bioanalysis-small-and-large-molecules-using-lc-ms
https://www.ddw-online.com/advanced-techniques-and-applications-of-lc-ms-in-small-molecule-drug-discovery-1837-201606/
https://www.researchgate.net/publication/257697486_A_tandem_liquid_chromatography-mass_spectrometry_LC-MS_method_for_profiling_small_molecules_in_complex_samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3461-3471.

Retrieved from [Link]

Nagwa. (2019). Question Video: Mass Spectrum of Fluorine (F₂). Retrieved from [Link]

Moreira, V. M., et al. (2017). Fragmentation of piperidine alkaloids identified in Senna

spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society, 28(8), 1466-1473.

Retrieved from [Link]

Nödling, A. R., et al. (2020). The formation of all-cis-(multi)fluorinated piperidines by a

dearomatization-hydrogenation process. Nature Chemistry, 12(10), 921-927. Retrieved from

[Link]

Wang, Y., et al. (2017). Analysis of MSTFA and Its Fluorine Derivatives Using Mass

Spectrometry. Journal of Chinese Mass Spectrometry Society, 38(5), 586-592. Retrieved

from [Link]

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but

didn't realize until recently that the M-56 peak might be due to a McLafferty-like

fragmentation. Retrieved from [Link]

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1953). Mass spectra of fluorocarbons. Journal

of Research of the National Bureau of Standards, 51(4), 169. Retrieved from [Link]

ResearchGate. (2016). Could any one suggest the effect of fluorine in mass spectrometry?

Retrieved from [Link]

NIST. (n.d.). Mass Spectra of Fluorocarbons. Retrieved from [Link]

Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for

Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.

Journal of the American Society for Mass Spectrometry, 26(10), 1756–1764. Retrieved from

[Link]

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal

of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18837002/
https://www.nagwa.com/en/videos/103148972871/
https://www.scielo.br/j/jbchs/a/wB6Y4X5dZ8Y8Z8J6yY3X6Yk/?lang=en
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7529730/
https://www.researchgate.net/publication/320577546_Analysis_of_MSTFA_and_Its_Fluorine_Derivatives_Using_Mass_Spectrometry
https://www.reddit.com/r/OrganicChemistry/comments/146r5s3/i_knew_about_the_ms_fragmentation_pattern_with/
https://nvlpubs.nist.gov/nistpubs/jres/051/4/V51.N04.A01.pdf
https://www.researchgate.net/post/Could_any_one_suggest_the_effect_of_fluorine_in_mass_spectrometry
https://nvlpubs.nist.gov/nistpubs/jres/049/jresv49n2p113_A1b.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4575825/
https://zpxb.xml-journal.net/article/doi/10.7538/zpxb.2019.0161?pageType=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yan, X., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in

microdroplets produced by a pneumatic spray. International Journal of Mass Spectrometry,

429, 134-139. Retrieved from [Link]

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

[Link]

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved

from [Link]

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

Retrieved from [Link]

Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.

Retrieved from [Link]

GTFCh. (n.d.). Application of CE-ESI-MS in forensic toxicology. Retrieved from [Link]

Sam, B., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous

Hydrogenation. ACS Catalysis, 10(19), 11310–11315. Retrieved from [Link]

SciELO. (2010). Electrospray ionization mass spectrometry screening of piperidine alkaloids

from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

Analytica Chimica Acta. (2019). Novel non-targeted analysis of perfluorinated compounds

using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).

Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. drugtargetreview.com [drugtargetreview.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.osti.gov/biblio/1438994
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.08%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://www.researchgate.net/post/How_can_I_avoid_the_Boc-cleavage_during_Mass_Analysis
https://www.chemguide.co.uk/analysis/masspec/fragmentation.html
https://library.fiveable.me/ap-chem/spectroscopy/key-mass-spectrometry-fragmentation-patterns/study-guide/T6nJ5Z6R74P2eAnq55j3
https://www.gtfch.org/cms/images/stories/media/tk/tk73_2/peters.pdf
https://pubs.acs.org/doi/10.1021/acscatal.0c03035
https://www.scielo.br/j/jbchs/a/wB6Y4X5dZ8Y8Z8J6yY3X6Yk/?lang=en
https://pubmed.ncbi.nlm.nih.gov/30712566/
https://www.benchchem.com/product/b3027499?utm_src=pdf-custom-synthesis
https://www.drugtargetreview.com/article/12291/advanced-techniques-applications-lc-ms-small-molecule-drug-discovery/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. benchchem.com [benchchem.com]

3. chemguide.co.uk [chemguide.co.uk]

4. fiveable.me [fiveable.me]

5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors
[zpxb.xml-journal.net]

6. library.kab.ac.ug [library.kab.ac.ug]

7. reddit.com [reddit.com]

8. researchgate.net [researchgate.net]

9. nagwa.com [nagwa.com]

10. nvlpubs.nist.gov [nvlpubs.nist.gov]

11. clinicalpub.com [clinicalpub.com]

To cite this document: BenchChem. [Application Note: Mass Spectrometry Analysis of Boc-
Protected Fluorinated Piperidines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3027499#mass-spectrometry-analysis-of-boc-
protected-fluorinated-piperidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/pdf/Application_Notes_Mass_Spectrometry_Fragmentation_of_Novel_Piperidine_Derivatives.pdf
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://fiveable.me/lists/key-mass-spectrometry-fragmentation-patterns
https://zpxb.xml-journal.net/en/article/cstr/32365.14.zpxb.2024.0028
https://zpxb.xml-journal.net/en/article/cstr/32365.14.zpxb.2024.0028
https://library.kab.ac.ug/Record/doaj-art-21aa33f08d58490bb2222a409876254e?sid=69159955
https://www.reddit.com/r/OrganicChemistry/comments/146sjlj/i_knew_about_the_ms_fragmentation_pattern_with/?rdt=39748
https://www.researchgate.net/post/Could_any_one_suggest_the_effect_of_fluorine_in_mass_spectrometry
https://www.nagwa.com/en/videos/985187583019/
https://nvlpubs.nist.gov/nistpubs/jres/049/5/V49.N05.A06.pdf
https://clinicalpub.com/development-and-validation-of-small-molecule-analytes-by-liquid-chromatographytandem-mass-spectrometry/
https://www.benchchem.com/product/b3027499#mass-spectrometry-analysis-of-boc-protected-fluorinated-piperidines
https://www.benchchem.com/product/b3027499#mass-spectrometry-analysis-of-boc-protected-fluorinated-piperidines
https://www.benchchem.com/product/b3027499#mass-spectrometry-analysis-of-boc-protected-fluorinated-piperidines
https://www.benchchem.com/product/b3027499#mass-spectrometry-analysis-of-boc-protected-fluorinated-piperidines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3027499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

